N-(3,4-dimethoxyphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide
Description
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Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S2/c1-12-4-6-13(7-5-12)18-21-19(27-22-18)26-11-17(23)20-14-8-9-15(24-2)16(10-14)25-3/h4-10H,11H2,1-3H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGCBKKUMHFZEDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NC3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-Dimethoxyphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant studies.
Chemical Structure and Properties
The compound belongs to the class of thiadiazole derivatives and features a unique combination of functional groups that may influence its biological properties.
| Property | Details |
|---|---|
| Molecular Formula | C₁₈H₁₈N₂O₃S |
| Molecular Weight | 350.41 g/mol |
| IUPAC Name | This compound |
- Enzyme Inhibition : The thiadiazole moiety is known to interact with various enzymes, potentially inhibiting their activity. This interaction may lead to alterations in metabolic pathways.
- Receptor Modulation : The compound may act as a ligand for specific receptors, influencing cellular signaling pathways.
- Antioxidant Activity : Compounds with similar structures have demonstrated antioxidant properties, which could play a role in mitigating oxidative stress in biological systems.
Antimicrobial Activity
Research has shown that thiadiazole derivatives exhibit significant antimicrobial properties. For instance, studies indicate that compounds with the 1,2,4-thiadiazole scaffold possess antibacterial and antifungal activities against various pathogens:
- Gram-positive Bacteria : Effective against Staphylococcus aureus and Bacillus cereus.
- Gram-negative Bacteria : Active against Escherichia coli and Pseudomonas aeruginosa.
- Fungi : Showed activity against Aspergillus niger and Candida albicans .
Anticancer Potential
Thiadiazole derivatives have been investigated for their anticancer properties. Studies suggest that they may induce apoptosis in cancer cells through various mechanisms, including:
- Inhibition of cell proliferation.
- Induction of cell cycle arrest.
- Modulation of apoptosis-related proteins .
Case Studies and Research Findings
- Antimicrobial Testing : A study evaluated the antimicrobial efficacy of several thiadiazole derivatives, including the compound . The Minimum Inhibitory Concentration (MIC) values were determined against various bacterial strains, showing promising results with MIC values ranging from 32.6 μg/mL to 62.5 μg/mL for different derivatives .
- Anticancer Studies : Another research highlighted the anticancer potential of thiadiazole derivatives through in vitro assays on cancer cell lines. The compound exhibited significant cytotoxicity compared to standard chemotherapeutics .
Scientific Research Applications
Medicinal Applications
1. Anticancer Activity
Research indicates that derivatives of 1,3,4-thiadiazole, including N-(3,4-dimethoxyphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide, exhibit significant cytotoxic properties against various cancer cell lines. For instance:
- Cytotoxicity Against Cancer Cell Lines : Studies have shown that compounds with similar structures can inhibit cell growth in human colon cancer (HCT116), lung cancer (H460), and breast cancer (MCF-7) cell lines. The half-maximal inhibitory concentration (IC50) values for some thiadiazole derivatives range from 0.28 to 10 µg/mL against these cell lines .
2. Mechanism of Action
The mechanism by which this compound exerts its anticancer effects may involve interaction with tubulin and disruption of microtubule dynamics . Such interactions are critical in inhibiting cell division and promoting apoptosis in cancer cells.
Other Biological Activities
1. Antimicrobial Properties
Compounds containing thiadiazole rings have been reported to possess antibacterial and antifungal activities. For example, certain derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria as well as pathogenic fungi like Candida albicans.
2. Anticonvulsant Effects
Some studies suggest that thiadiazole derivatives can exhibit anticonvulsant properties. Research on related compounds indicates that they might be effective in reducing seizure activity compared to standard medications .
Case Studies
Case Study 1: Thiadiazole Derivatives in Cancer Therapy
A study published in the Molecules journal highlighted the synthesis and evaluation of various thiadiazole derivatives for their anticancer properties. Among these compounds, several demonstrated potent activity against multiple tumor cell lines with promising IC50 values . The study emphasized the importance of structural modifications in enhancing biological activity.
Case Study 2: Structure-Activity Relationship Analysis
Research conducted on the structure-activity relationships (SAR) of thiadiazole derivatives revealed that specific substituents on the phenyl ring significantly influence cytotoxicity against cancer cells. This insight is crucial for guiding future drug design efforts aimed at optimizing therapeutic efficacy .
Chemical Reactions Analysis
Nucleophilic Substitution at Thiadiazole Ring
The 1,2,4-thiadiazole moiety demonstrates susceptibility to nucleophilic attack at position 5, facilitated by electron-withdrawing effects from the sulfur and nitrogen atoms. Key observations include:
This reactivity enables structural diversification for drug discovery applications.
Oxidation and Reduction Pathways
The thioether (-S-) bridge and thiadiazole ring participate in redox reactions:
Oxidation
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Hydrogen peroxide converts thioether to sulfoxide derivatives, modifying electron distribution across the aromatic system.
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m-Chloroperbenzoic acid (mCPBA) selectively oxidizes the thiadiazole sulfur to sulfone derivatives under controlled conditions.
Reduction
-
Sodium borohydride reduces disulfide byproducts formed during synthesis.
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Catalytic hydrogenation removes nitro groups (when present in analogs) to amines.
Cyclocondensation Reactions
The compound participates in heterocycle formation:
textN-(3,4-dimethoxyphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide + Maleic anhydride → Thiazole-fused derivatives (13C-NMR: 182.95 ppm for C=S)[2][5]
This reaction expands π-conjugation, potentially enhancing anticancer activity .
Functional Group Transformations
-
Methoxy Demethylation : HI in acetic acid removes methoxy groups to phenolic derivatives.
-
Thiol-Disulfide Exchange : Reacts with dithiothreitol (DTT) to form mixed disulfides, relevant to redox biology studies.
Comparative Reactivity Table
Mechanistic Insights
Quantum mechanical studies suggest:
-
Thiadiazole ring polarization creates electrophilic C5 position (Mulliken charge: +0.32e).
-
Steric hindrance from p-tolyl group directs regioselectivity in substitution reactions.
Reaction kinetics show pseudo-first-order behavior in polar aprotic solvents (k = 2.7×10⁻³ s⁻¹ in DMSO).
This compound's modular reactivity makes it a versatile scaffold for developing antimicrobial and anticancer agen
Q & A
Basic: What are the recommended synthetic pathways for preparing N-(3,4-dimethoxyphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide?
Methodological Answer:
The synthesis typically involves multi-step reactions:
Thiadiazole core formation : Cyclocondensation of thiosemicarbazides with carboxylic acid derivatives under acidic conditions (e.g., H₂SO₄ or POCl₃) to form the 1,2,4-thiadiazole ring .
Thioether linkage : Reaction of the thiadiazole intermediate with chloroacetyl chloride or bromoacetamide derivatives in the presence of a base (e.g., K₂CO₃) to introduce the thioacetamide group .
Substituent coupling : Introduction of the 3,4-dimethoxyphenyl and p-tolyl groups via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) .
Key Optimization : Use polar aprotic solvents (DMF, DMSO) at 60–80°C for higher yields (~70–85%) .
Advanced: How can contradictory yields in thiadiazole synthesis be resolved?
Methodological Answer:
Discrepancies in reaction yields (e.g., 50% vs. 85%) often arise from:
- Reagent purity : Impure thiosemicarbazides reduce cyclocondensation efficiency. Use HPLC-grade reagents and monitor reaction progress via TLC .
- Solvent choice : DMF increases solubility of aromatic intermediates compared to ethanol, improving coupling efficiency .
- Catalyst selection : Transition-metal catalysts (e.g., Pd(OAc)₂) enhance cross-coupling reactions for aryl group introduction .
Resolution : Perform kinetic studies under varying conditions (temperature, solvent, catalyst) to identify optimal parameters .
Basic: What spectroscopic techniques confirm the compound’s structure?
Methodological Answer:
- ¹H/¹³C NMR : Verify methoxy groups (δ 3.7–3.9 ppm for OCH₃), aromatic protons (δ 6.8–7.5 ppm), and thiadiazole carbons (δ 160–170 ppm) .
- IR Spectroscopy : Identify C=O stretching (~1650 cm⁻¹) and C-S-C vibrations (~680 cm⁻¹) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
Advanced: How can computational methods predict biological activity?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinase enzymes). The thiadiazole and thioacetamide groups show high binding affinity to ATP-binding pockets .
- DFT Calculations : Analyze electron density maps (e.g., HOMO-LUMO gaps) to predict reactivity. The p-tolyl group enhances electron-withdrawing effects, stabilizing the molecule in hydrophobic environments .
- ADMET Prediction : Tools like SwissADME assess bioavailability; the compound’s LogP (~3.5) suggests moderate membrane permeability .
Basic: What in vitro assays evaluate biological activity?
Methodological Answer:
- Antimicrobial Screening : Agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Thiadiazole derivatives exhibit MIC values of 8–32 µg/mL .
- Anticancer Activity : MTT assays on cancer cell lines (e.g., MCF-7, HeLa). IC₅₀ values correlate with substituent electron-donating effects (e.g., methoxy groups enhance cytotoxicity) .
Advanced: How to design structure-activity relationship (SAR) studies?
Methodological Answer:
Core Modifications : Compare thiadiazole vs. triazole cores to assess ring size impact on activity .
Substituent Variation : Replace p-tolyl with halogenated or nitro groups to study electronic effects. Fluoro substituents increase metabolic stability .
Linker Optimization : Replace thioether with sulfoxide/sulfone groups to evaluate polarity effects on bioavailability .
Data Analysis : Use multivariate regression to correlate structural descriptors (e.g., Hammett σ) with biological endpoints .
Basic: How to assess compound stability under storage conditions?
Methodological Answer:
- Accelerated Degradation Studies : Store at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC; thioacetamide derivatives show <5% degradation in inert atmospheres .
- Photostability : Expose to UV light (ICH Q1B guidelines). Methoxy groups reduce photooxidation compared to hydroxyl analogs .
Advanced: What analytical methods resolve co-eluting impurities?
Methodological Answer:
- HPLC-MS/MS : Use a C18 column (3.5 µm) with gradient elution (ACN:H₂O + 0.1% formic acid). Impurities from incomplete coupling (e.g., unreacted p-tolyl intermediate) are resolved at 254 nm .
- 2D NMR : NOESY correlations distinguish regioisomers (e.g., thiadiazole substitution patterns) .
Advanced: How to address low solubility in aqueous buffers?
Methodological Answer:
- Co-solvent Systems : Use DMSO:PBS (10:90 v/v) for in vitro assays. Solubility increases to >1 mg/mL .
- Nanoparticle Formulation : Encapsulate with PLGA-PEG (75:25) via solvent evaporation. Particle size (~150 nm) enhances cellular uptake .
Basic: What safety precautions are required for handling?
Methodological Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles. Avoid inhalation of fine powders .
- Waste Disposal : Neutralize acidic/byproduct streams with NaHCO₃ before disposal in halogenated waste containers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
